3-Quinolinecarbonyl chloride, 4-chloro-2-(4-methoxyphenyl)-
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Overview
Description
3-Quinolinecarbonyl chloride, 4-chloro-2-(4-methoxyphenyl)- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a quinoline ring, a carbonyl chloride group, and a methoxyphenyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of thionyl chloride (SOCl2) as a chlorinating agent and anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonyl chloride, 4-chloro-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like amines, alcohols, and thiols in the presence of a base such as triethylamine (TEA) or pyridine.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include amides, esters, thioesters, quinoline N-oxides, dihydroquinoline derivatives, and biaryl compounds .
Scientific Research Applications
3-Quinolinecarbonyl chloride, 4-chloro-2-(4-methoxyphenyl)- has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-microbial activities.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Investigated for its potential as a probe in biochemical assays and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonyl chloride, 4-chloro-2-(4-methoxyphenyl)- involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by forming covalent bonds with active site residues, leading to the inactivation of the enzyme.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The quinoline ring can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar in structure but lacks the methoxyphenyl group.
4-Methoxyquinoline-3-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.
3-Quinolinecarbonyl chloride: Lacks the chloro and methoxyphenyl substituents.
Uniqueness
3-Quinolinecarbonyl chloride, 4-chloro-2-(4-methoxyphenyl)- is unique due to the combination of its functional groups, which confer distinct reactivity and biological activity. The presence of the methoxyphenyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound in drug design .
Properties
CAS No. |
93663-86-6 |
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Molecular Formula |
C17H11Cl2NO2 |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
4-chloro-2-(4-methoxyphenyl)quinoline-3-carbonyl chloride |
InChI |
InChI=1S/C17H11Cl2NO2/c1-22-11-8-6-10(7-9-11)16-14(17(19)21)15(18)12-4-2-3-5-13(12)20-16/h2-9H,1H3 |
InChI Key |
RYUZBLWANPRWHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C(=O)Cl)Cl |
Origin of Product |
United States |
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